ETHYL 1,2-DIMETHYL-5-[(2-PHENOXYACETYL)OXY]-1H-BENZO[G]INDOLE-3-CARBOXYLATE
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Overview
Description
ETHYL 1,2-DIMETHYL-5-[(2-PHENOXYACETYL)OXY]-1H-BENZO[G]INDOLE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including ETHYL 1,2-DIMETHYL-5-[(2-PHENOXYACETYL)OXY]-1H-BENZO[G]INDOLE-3-CARBOXYLATE, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis might involve the following steps:
Formation of the Indole Core: The initial step could involve the formation of the indole core through the Fischer indole synthesis.
Functional Group Modifications:
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1,2-DIMETHYL-5-[(2-PHENOXYACETYL)OXY]-1H-BENZO[G]INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
ETHYL 1,2-DIMETHYL-5-[(2-PHENOXYACETYL)OXY]-1H-BENZO[G]INDOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 1,2-DIMETHYL-5-[(2-PHENOXYACETYL)OXY]-1H-BENZO[G]INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, influencing cellular processes such as signal transduction and gene expression . The phenoxyacetyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Tryptophan: An essential amino acid with an indole core, important for protein synthesis.
Serotonin: A neurotransmitter derived from tryptophan, with an indole structure.
Uniqueness
ETHYL 1,2-DIMETHYL-5-[(2-PHENOXYACETYL)OXY]-1H-BENZO[G]INDOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 1,2-dimethyl-5-(2-phenoxyacetyl)oxybenzo[g]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c1-4-29-25(28)23-16(2)26(3)24-19-13-9-8-12-18(19)21(14-20(23)24)31-22(27)15-30-17-10-6-5-7-11-17/h5-14H,4,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZCHUGCIBYMXRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)COC4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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